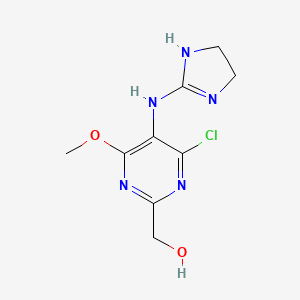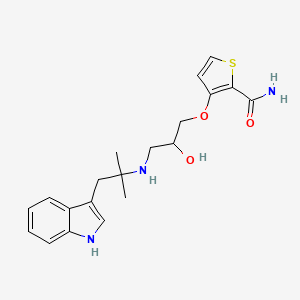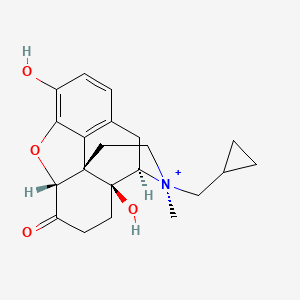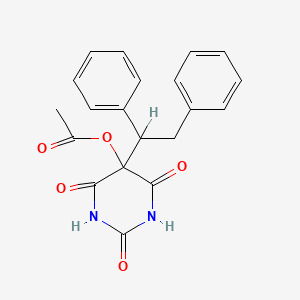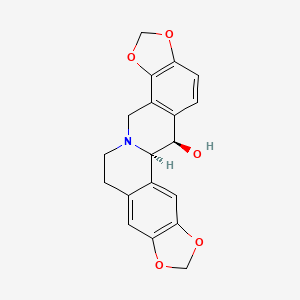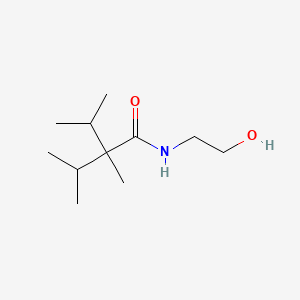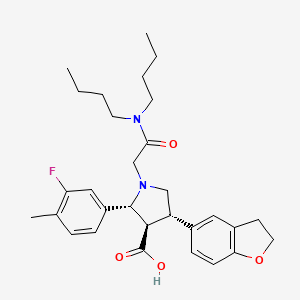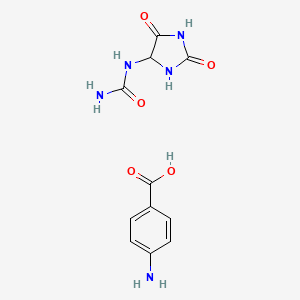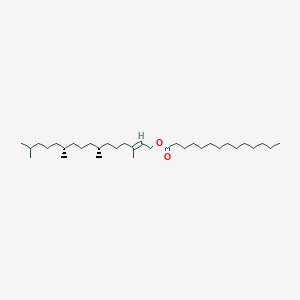
Phytyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phytyl tetradecanoate, also known as (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl tetradecanoate, is an ester compound with the molecular formula C₃₄H₆₆O₂ and a molecular weight of 506.8866 g/mol . This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various biochemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phytyl tetradecanoate can be synthesized through the esterification reaction between phytyl alcohol and tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phytyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid and phytyl alcohol.
Reduction: Phytyl alcohol and tetradecane.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phytyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Mécanisme D'action
Phytyl tetradecanoate exerts its effects primarily through its interaction with lipid membranes. The ester compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecyl tetradecanoate: Another ester with similar properties but different molecular structure.
Phytol: A related compound with a similar phytyl chain but lacking the ester functional group.
Tocopherol esters: Esters of tocopherol (vitamin E) with similar lipophilic characteristics.
Uniqueness
Phytyl tetradecanoate is unique due to its specific combination of a long phytyl chain and a tetradecanoate ester group. This structure imparts distinct physicochemical properties, making it valuable in various applications, particularly in the formulation of lipid-based products .
Propriétés
Numéro CAS |
62172-52-5 |
|---|---|
Formule moléculaire |
C34H66O2 |
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] tetradecanoate |
InChI |
InChI=1S/C34H66O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-34(35)36-29-28-33(6)26-20-25-32(5)24-19-23-31(4)22-18-21-30(2)3/h28,30-32H,7-27,29H2,1-6H3/b33-28+/t31-,32-/m1/s1 |
Clé InChI |
QYGFRANKWSAZOD-NTGYCHQQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


